Tricholine citrate

Catalog No.
S1551612
CAS No.
546-63-4
M.F
C11H19NO8-2
M. Wt
293.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricholine citrate

CAS Number

546-63-4

Product Name

Tricholine citrate

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate

Molecular Formula

C11H19NO8-2

Molecular Weight

293.27 g/mol

InChI

InChI=1S/C6H8O7.C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3/q;+1/p-3

InChI Key

WRPUOFKIGGWQIJ-UHFFFAOYSA-K

SMILES

C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O

Synonyms

Choline Citrate Solution (ca. 65% in Water)

Canonical SMILES

C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O

Liver health and disease:

  • TCC has been shown to exhibit hepatoprotective (liver-protective) effects in animal models, potentially by improving bile flow and reducing fat accumulation in the liver.
  • Research is ongoing to investigate its potential role in preventing and treating liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Cognitive function and neurodegenerative diseases:

  • Choline, a component of TCC, is a precursor to the neurotransmitter acetylcholine, which plays a crucial role in memory and learning.
  • Initial studies suggest TCC may improve cognitive function in healthy individuals and individuals with Alzheimer's disease.
  • Further research is needed to confirm these findings and understand the mechanisms behind any potential benefits.

Inflammation and asthma:

  • TCC may possess anti-inflammatory properties, potentially by modulating the production of inflammatory mediators like leukotrienes.
  • Research is exploring its potential role in managing asthma and other inflammatory conditions.

Other potential applications:

  • TCC may also be investigated for its potential effects on mood, anxiety, and muscle function. However, more research is required to understand its efficacy and safety in these contexts.

Tricholine citrate is a chemical compound with the molecular formula C21H47N3O10 and a CAS number of 546-63-4. It is formed by the esterification of choline with citric acid, resulting in a compound that possesses lipotropic properties. This compound is primarily utilized in the medical field for its therapeutic effects, particularly in the management of hepatic disorders and conditions related to high cholesterol levels. Tricholine citrate acts as a bile acid binding agent, facilitating the excretion of cholesterol and promoting liver health .

Tricholine citrate acts as a bile acid binding agent in the digestive system []. Bile acids aid fat digestion and absorption. By binding bile acids, tricholine citrate promotes their excretion, prompting the liver to produce more bile acids using cholesterol. This can potentially lower blood cholesterol levels [].

In fatty liver disease, tricholine citrate might improve liver function by promoting bile flow and reducing fat accumulation in the liver []. However, more research is needed to fully understand its mechanism in this context.

Information on the toxicity of tricholine citrate is limited. Studies suggest it's generally well-tolerated, but some individuals may experience gastrointestinal side effects like diarrhea or constipation []. As with any new compound, further research is needed to establish a complete safety profile.

Tricholine citrate is synthesized through a reaction between choline and citric acid. The process typically involves heating the two reactants under controlled conditions to promote esterification. The general reaction can be represented as follows:

Choline+Citric AcidTricholine Citrate+Water\text{Choline}+\text{Citric Acid}\rightarrow \text{Tricholine Citrate}+\text{Water}

This reaction highlights the formation of tricholine citrate alongside water as a byproduct. The specific conditions such as temperature and pH can significantly influence the yield and purity of the final product .

Tricholine citrate exhibits several biological activities, primarily due to its role in lipid metabolism. It has been shown to exert lipotropic effects, which help in the mobilization of fat from the liver, thus preventing fatty liver disease. Additionally, it plays a role in enhancing bile production, which aids in digestion and absorption of dietary fats. The compound has also been indicated for use in treating asthma symptoms by improving respiratory function through its effects on lipid metabolism .

The synthesis of tricholine citrate can be achieved through various methods, including:

  • Esterification Reaction: The most common method involves heating choline with citric acid under acidic conditions to facilitate ester bond formation.
  • Microwave-Assisted Synthesis: This method utilizes microwave radiation to enhance reaction rates and yields, providing a more efficient synthesis route.
  • Solvent-Free Synthesis: Recent advancements have explored solvent-free conditions to minimize environmental impact while maintaining high yields .

Tricholine citrate is utilized in several applications:

  • Medical Uses: It is prescribed for managing hepatic disorders, high cholesterol levels, and symptoms associated with asthma.
  • Nutritional Supplements: Due to its lipotropic properties, it is included in dietary supplements aimed at supporting liver health and fat metabolism.
  • Pharmaceutical Formulations: It serves as an excipient or active ingredient in various pharmaceutical products designed to improve lipid profiles .

Research indicates that tricholine citrate may interact with various medications and biological systems:

  • Cholesterol-Lowering Agents: Its efficacy may be enhanced when used alongside statins or other cholesterol-lowering drugs.
  • Liver Function Tests: It may influence liver enzyme levels; therefore, monitoring is advised during concurrent use with other hepatotoxic agents.
  • Gastrointestinal Effects: Some studies have reported gastrointestinal side effects when combined with other compounds, necessitating caution in polypharmacy situations .

Tricholine citrate shares similarities with several other compounds that are involved in lipid metabolism and liver health. Here are some notable comparisons:

CompoundStructureUnique Properties
CholineC5H14NOEssential nutrient for neurotransmission
Citric AcidC6H8O7Key metabolic intermediate in the Krebs cycle
PhosphatidylcholineC22H47NO8PMajor component of cell membranes
InositolC6H12O6Involved in cell signaling

Uniqueness of Tricholine Citrate:

  • Unlike choline alone, tricholine citrate combines the benefits of both choline and citric acid, enhancing its lipotropic effects.
  • Its specific formulation allows for better absorption and utilization within metabolic pathways compared to its individual components.

Tricholine citrate’s history is intertwined with the discovery of choline, first isolated by Adolph Strecker in 1862 from bile. Initially termed neurine by Oscar Liebreich in 1865, it was later identified as choline, a precursor to acetylcholine. The synthesis of choline derivatives, including tricholine citrate, emerged in the mid-20th century, driven by research into lipid metabolism and hepatoprotective agents. Eugene Kennedy’s 1954 work on phosphatidylcholine biosynthesis further contextualized choline’s metabolic role.

Chemical Classification and Nomenclature

IUPAC Name: 2-Hydroxyethyl(trimethyl)azanium; 2-hydroxypropane-1,2,3-tricarboxylate.
Molecular Formula: C₆H₅O₇·3C₅H₁₄NO or C₂₁H₄₇N₃O₁₀.
Molecular Weight: 501.6 g/mol.
Physical Properties:

  • Appearance: Clear to pale yellow oily liquid (65% aqueous solution).
  • Solubility: Miscible in water, slightly soluble in alcohol.
  • pH: 7.0–8.5 (10% solution).

Table 1: Key Physicochemical Properties of Tricholine Citrate

PropertyValue
CAS Number546-63-4
Density (65% solution)1.175–1.185 g/cm³
Boiling Point309.6°C (at 760 mmHg)
Flash Point155.2°C

Significance in Biochemical Research

Tricholine citrate is a lipotropic agent, aiding hepatic fat metabolism by enhancing phosphatidylcholine synthesis. It also serves as a bile acid-binding agent, reducing serum cholesterol via enterohepatic circulation modulation. Clinically, it improves liver function markers (e.g., bilirubin) in hepatic steatosis.

Structural Relationship to Choline and Citric Acid

Tricholine citrate is a trimeric salt comprising three choline cations (C₅H₁₄NO⁺) and one citrate anion (C₆H₅O₇³⁻). Choline’s quaternary ammonium group and citrate’s tricarboxylic structure enable synergistic interactions in lipid emulsification and cellular signaling.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

293.11106656 g/mol

Monoisotopic Mass

293.11106656 g/mol

Heavy Atom Count

20

Appearance

Solution

UNII

EH8N140TJ7

Other CAS

546-63-4

Wikipedia

Tricholine citrate

General Manufacturing Information

Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types